1-{2-Nitro-4-[5-(pyridin-2-YL)-1,2,4-oxadiazol-3-YL]phenyl}-4-phenylpiperazine
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Overview
Description
1-{2-Nitro-4-[5-(pyridin-2-YL)-1,2,4-oxadiazol-3-YL]phenyl}-4-phenylpiperazine is a complex organic compound featuring a piperazine ring substituted with a nitrophenyl group and a pyridinyl-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-Nitro-4-[5-(pyridin-2-YL)-1,2,4-oxadiazol-3-YL]phenyl}-4-phenylpiperazine typically involves multi-step organic reactions. The process begins with the preparation of the nitrophenyl and pyridinyl-oxadiazole intermediates, which are then coupled with the piperazine ring under specific conditions. Common reagents used in these reactions include nitrating agents, coupling reagents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-{2-Nitro-4-[5-(pyridin-2-YL)-1,2,4-oxadiazol-3-YL]phenyl}-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and electrophilic reagents such as halogens or sulfonyl chlorides. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while electrophilic substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activity.
Medicine: The compound’s structural features suggest potential as a pharmacophore for the development of new therapeutic agents, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: It could be used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-{2-Nitro-4-[5-(pyridin-2-YL)-1,2,4-oxadiazol-3-YL]phenyl}-4-phenylpiperazine would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group and oxadiazole moiety could play key roles in these interactions, potentially involving redox reactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
1-{2-Nitro-4-[5-(pyridin-2-YL)-1,2,4-oxadiazol-3-YL]phenyl}-4-methylpiperazine: Similar structure with a methyl group instead of a phenyl group on the piperazine ring.
1-{2-Nitro-4-[5-(pyridin-2-YL)-1,2,4-oxadiazol-3-YL]phenyl}-4-ethylpiperazine: Similar structure with an ethyl group instead of a phenyl group on the piperazine ring.
Uniqueness
The unique combination of the nitrophenyl, pyridinyl-oxadiazole, and phenylpiperazine moieties in 1-{2-Nitro-4-[5-(pyridin-2-YL)-1,2,4-oxadiazol-3-YL]phenyl}-4-phenylpiperazine imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-[3-nitro-4-(4-phenylpiperazin-1-yl)phenyl]-5-pyridin-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O3/c30-29(31)21-16-17(22-25-23(32-26-22)19-8-4-5-11-24-19)9-10-20(21)28-14-12-27(13-15-28)18-6-2-1-3-7-18/h1-11,16H,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLYMDFVGOHSRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)C4=NOC(=N4)C5=CC=CC=N5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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